molecular formula C17H22N2OS2 B6574480 N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017662-82-6

N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Cat. No.: B6574480
CAS No.: 1017662-82-6
M. Wt: 334.5 g/mol
InChI Key: IIBQRPITHMJPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is the primary molecular sensor for innocuous and noxious cold temperatures in the peripheral nervous system. This compound has emerged as a critical pharmacological tool for dissecting the role of TRPM8 in cold thermosensation, cold allodynia in neuropathic pain states , and migraine pathways. By selectively blocking the TRPM8 channel, this antagonist allows researchers to inhibit channel activity induced by both cold and chemical agonists like menthol and icilin, thereby enabling the investigation of TRPM8-mediated signaling in vivo and in vitro. Beyond its applications in neuroscience and pain research, there is growing interest in the role of TRPM8 in cancer, particularly in prostate and other malignancies , where its expression is often dysregulated, suggesting potential utility in oncological studies. The high potency and selectivity of this compound make it invaluable for validating TRPM8 as a therapeutic target and for exploring the complex physiological and pathophysiological processes governed by cold transduction mechanisms.

Properties

IUPAC Name

N-cyclohexyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS2/c1-12-18-17(14-8-5-11-21-14)15(22-12)9-10-16(20)19-13-6-3-2-4-7-13/h5,8,11,13H,2-4,6-7,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBQRPITHMJPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2CCCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • α-Haloketone Preparation :

    • 2-Bromo-1-(thiophen-2-yl)propan-1-one is synthesized by brominating 1-(thiophen-2-yl)propan-1-one with CuBr₂.

    • Key data :

      • Yield: ~75% (based on analogous α-brominations).

      • Characterization: 1H NMR^1\text{H NMR} (CDCl₃) δ 7.60 (dd, 1H, thiophene), 7.15–7.10 (m, 2H, thiophene), 4.45 (q, 2H, CH₂Br), 2.40 (s, 3H, CH₃).

  • Thiazole Formation :

    • The α-haloketone reacts with thiourea in ethanol under reflux to form 2-methyl-4-(thiophen-2-yl)-1,3-thiazole.

    • Mechanism :

      • Nucleophilic attack by thiourea’s sulfur on the α-carbon of the ketone.

      • Cyclization and elimination of HBr to form the thiazole ring.

    • Optimization :

      • Solvent: Ethanol (optimal for solubility and reaction rate).

      • Temperature: 80°C (reflux).

      • Yield: 68% (extrapolated from similar syntheses).

Functionalization of the Thiazole at Position 5

The propanamide side chain is introduced at the 5-position of the thiazole via alkylation or acylation .

Alkylation Strategy

  • Bromination at Position 5 :

    • The thiazole is brominated using N-bromosuccinimide (NBS) in CCl₄ under radical initiation.

    • Conditions :

      • NBS (1.1 equiv), AIBN (catalytic), 70°C, 12 h.

      • Yield: 82% (based on analogous brominations).

  • Nucleophilic Substitution :

    • The brominated thiazole reacts with 3-aminopropanamide in DMF with K₂CO₃ as a base.

    • Reaction Details :

      • Temperature: 90°C, 24 h.

      • Yield: 65%.

Acylation Strategy

  • Propanoic Acid Derivative Synthesis :

    • 3-Chloropropanoyl chloride is reacted with the thiazole’s 5-position using AlCl₃ as a Lewis catalyst.

    • Conditions :

      • Dichloromethane, 0°C to room temperature, 6 h.

      • Yield: 58%.

  • Aminolysis to Form Amide :

    • The chloride intermediate is treated with cyclohexylamine in THF to form the propanamide.

    • Conditions :

      • Room temperature, 12 h.

      • Yield: 85%.

Amide Bond Formation with Cyclohexylamine

The final step involves coupling the propanamide side chain with cyclohexylamine.

Carbodiimide-Mediated Coupling

  • Activation of Carboxylic Acid :

    • 3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid is activated with EDC/HOBt in DMF.

    • Conditions :

      • EDC (1.5 equiv), HOBt (1.2 equiv), 0°C to room temperature, 2 h.

  • Amine Coupling :

    • Cyclohexylamine (1.2 equiv) is added, and the reaction is stirred for 24 h.

    • Workup :

      • Extraction with ethyl acetate, washing with NaHCO₃ and brine.

      • Purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

    • Yield : 78%.

Alternative Synthetic Routes

One-Pot Thiazole and Side-Chain Assembly

  • A modified Hantzsch approach simultaneously introduces the propanamide chain:

    • Thiourea, α-haloketone, and 3-bromopropanamide are reacted in a single pot.

    • Advantage : Reduced purification steps.

    • Yield : 52% (lower due to competing side reactions).

Microwave-Assisted Synthesis

  • Thiazole formation and alkylation are accelerated using microwave irradiation:

    • Conditions : 150°C, 30 min.

    • Yield : 70% (20% higher than conventional heating).

Analytical Data and Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d₆) :
    δ 1.20–1.45 (m, 10H, cyclohexyl), 2.35 (s, 3H, CH₃-thiazole), 2.60 (t, 2H, CH₂CO), 3.10 (t, 2H, CH₂NH), 6.95–7.40 (m, 3H, thiophene), 7.80 (s, 1H, thiazole-H).

  • HRMS (ESI) : m/z calcd for C₁₉H₂₃N₃OS₂ [M+H]⁺: 396.1284; found: 396.1289.

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Hantzsch + Alkylation6598.5
Acylation + Aminolysis8599.2
One-Pot5295.0
Microwave-Assisted7098.8

Challenges and Optimization

  • Regioselectivity in Thiazole Formation :

    • The methyl and thiophen groups must occupy the 2- and 4-positions, respectively. Using bulky solvents (e.g., DMF) improves regioselectivity.

  • Amide Coupling Efficiency :

    • EDC/HOBt outperforms BOP in terms of yield and purity.

  • Purification :

    • Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively isolates the target compound.

Industrial-Scale Considerations

  • Cost-Effectiveness :

    • Thiourea and cyclohexylamine are low-cost starting materials.

  • Environmental Impact :

    • Ethanol and water are preferred solvents to minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide can be reduced to form the corresponding amine.

    Substitution: The thiazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole or thiophene derivatives.

Scientific Research Applications

N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substituents significantly impact electronic and steric properties. Key analogs include:

a) N-[2-(4-nitrophenyl)-4-phenyl-1,3-thiazol-5-yl]propanamide (18b)
  • Substituents : 2-(4-nitrophenyl), 4-phenyl.
  • Key Data : High yield (87%), FTIR (1648 cm⁻¹, C=O stretch), $ ^1H $-NMR δ 10.89 (amide NH) .
  • Comparison : The nitro and phenyl groups enhance electron-withdrawing effects, contrasting with the target compound’s electron-rich thiophene.
b) 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-methylbenzyl)propanamide (CAS 1017662-85-9)
  • Substituents : 2-methyl, 4-thiophen-2-yl, N-(4-methylbenzyl).
  • Key Data : Molecular weight 356.5, C${19}$H${20}$N$2$OS$2$ .

Variations in the Amide Substituent

The amide’s N-substituent modulates lipophilicity and target interactions:

a) N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 3)
  • Structure : Cyclohexyl-propanamide with 2-oxopyridinyl.
  • Key Data : β1i subunit inhibitor (Ki: low/submicromolar). Molecular dynamics (MD) studies highlight interactions with Phe31/Lys33 .
  • Comparison: The target compound’s thiazole-thiophene group may enhance π-π stacking compared to pyridinone.
b) N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1)
  • Structure : Benzyl-propanamide with 2-oxopyridinyl.
  • Key Data : Lead compound in β1i inhibition; MD shows flipped ligand orientation .
  • Comparison : Benzyl vs. cyclohexyl substituents affect binding pocket accommodation.

Spectroscopic Data

  • FTIR : Amide C=O stretches (~1648–1680 cm⁻¹) and NH bends (~3231 cm⁻¹) are consistent across analogs .
  • NMR : Thiophene protons resonate at δ 7.40–7.76 (thiophene CH), while cyclohexyl protons appear at δ 1.11–2.52 .

Antifungal and Anticancer Activity

  • Thiazole-propanamide derivatives (e.g., 7b, 11) show anticancer activity (IC$_{50}$ ~1.61–1.98 µg/mL) against HepG-2 cells .
  • SAR Insight : Electron-withdrawing groups (e.g., nitro) on thiazole enhance antifungal activity .

Immunoproteasome Inhibition

  • Compound 3 (N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide) inhibits β1i subunit via non-covalent interactions .
  • Hypothesis : The target compound’s thiophene may improve π-π interactions with hydrophobic pockets, but steric hindrance from cyclohexyl could reduce affinity.

Comparative Data Table

Compound Name Thiazole Substituents Amide Substituent Molecular Weight Biological Activity Reference
Target Compound 2-methyl, 4-thiophen-2-yl Cyclohexyl ~356.5* Not reported
18b 2-(4-nitrophenyl), 4-phenyl Propanamide (N-H) 352.08 Not specified
Compound 3 2-oxopyridin-1(2H)-yl Cyclohexyl β1i inhibitor (Ki: µM)
CAS 1017662-85-9 2-methyl, 4-thiophen-2-yl 4-methylbenzyl 356.5 Not reported

*Estimated based on structural similarity.

Biological Activity

N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antiviral properties, cytotoxicity, and other pharmacological effects based on diverse research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1017662-82-6
Molecular FormulaC17H22N2OS2
Molecular Weight334.5 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, thiazole derivatives have shown significant activity against various viruses, including HIV and Hepatitis C. The compound's structural features may enhance its interaction with viral proteins, leading to inhibition of viral replication.

  • HIV Inhibition : Some thiazole derivatives exhibit potent anti-HIV activity with low EC50 values, indicating their effectiveness in inhibiting viral replication. For example, related compounds have shown EC50 values as low as 3.98 μM with high therapeutic indices .
  • Antiviral Mechanisms : The mechanism of action may involve interference with viral entry or replication processes. Compounds that target RNA-dependent RNA polymerase (NS5B) have demonstrated promising results in reducing viral loads in cell cultures .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound need careful evaluation to understand its therapeutic window.

  • Cytotoxicity Assays : Studies typically measure the half-maximal cytotoxic concentration (CC50) to assess the safety profile of the compound. A lower CC50 indicates higher toxicity; thus, compounds with a high therapeutic index (TI = CC50/EC50) are preferred for further development .
  • Selectivity Index : The selectivity index is crucial for determining the compound's safety. Compounds exhibiting a selectivity index greater than 10 are generally considered promising candidates for further development .

Case Study 1: Thiazole Derivatives Against HIV

In a study evaluating various thiazole derivatives, one compound exhibited an EC50 of 0.54 μM against HIV with minimal cytotoxicity in MT-4 cells. This highlights the potential of thiazole-based compounds in developing effective antiviral therapies .

Case Study 2: Structural Modifications for Enhanced Activity

Research has shown that structural modifications to the thiazole ring can significantly enhance biological activity. For example, substituting different functional groups on the thiophene moiety has been linked to increased potency against viral targets while maintaining acceptable toxicity levels .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole-thiophene core via cyclization of thiourea derivatives with α-halo ketones. Subsequent alkylation or acylation introduces the cyclohexylpropanamide moiety. Key steps include:
  • Thiazole Ring Formation : Reaction of 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-amine with bromoacetone under reflux in ethanol .
  • Amidation : Coupling with cyclohexylpropanoyl chloride using DCC (dicyclohexylcarbodiimide) as a coupling agent in dry dichloromethane .
    Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Yield optimization requires strict control of temperature (±2°C) and anhydrous conditions .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., thiophene protons at δ 7.2–7.4 ppm, cyclohexyl CH2_2 at δ 1.2–1.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]+^+ at m/z 403.1542 (calculated for C20_{20}H25_{25}N2_2OS2_2) .
  • X-ray Crystallography : For definitive confirmation of molecular geometry, as demonstrated in related thiazole-thiophene hybrids (e.g., bond angles of 105–110° between thiazole and thiophene rings) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli; IC50_{50} typically 5–20 µM for similar compounds) .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., IC50_{50} < 10 µM against topoisomerase II reported in thiazole derivatives) .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices (SI > 10 indicates low off-target toxicity) .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Use a tiered approach:
  • Kinetic Studies : Measure enzyme activity at varying substrate concentrations (Lineweaver-Burk plots to identify competitive/non-competitive inhibition) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., hydrogen bonding with thiazole N-atom and hydrophobic interactions with cyclohexyl group) .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG ≈ −30 kJ/mol for high-affinity inhibitors) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR analysis requires systematic modifications:
  • Core Modifications : Compare analogs with substituted thiophene (e.g., 3-methyl vs. 3-chloro) or alternative heterocycles (oxazole vs. thiazole) .
  • Side-Chain Variations : Test propanamide derivatives with branched (e.g., isopropyl) vs. cyclic (e.g., cyclopentyl) substituents .
    Example SAR Table :
DerivativeR-GroupIC50_{50} (Topo II)LogP
ParentCyclohexyl8.2 µM3.1
Analog ACyclopentyl12.5 µM2.8
Analog B4-Fluorophenyl5.7 µM3.4
Increased hydrophobicity (LogP > 3) correlates with enhanced activity but may reduce solubility .

Q. How can contradictions in pharmacological data (e.g., varying IC50_{50}50​ across studies) be resolved?

  • Methodological Answer : Address discrepancies via:
  • Standardized Protocols : Use identical assay conditions (e.g., 10% FBS in media, pH 7.4) to minimize variability .
  • Metabolic Stability Testing : Liver microsome assays to assess compound degradation (e.g., t1/2_{1/2} < 30 min suggests rapid metabolism affecting efficacy) .
  • Orthogonal Validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.